molecular formula C9H17Cl B13154337 1-(Chloromethyl)-1-propylcyclopentane

1-(Chloromethyl)-1-propylcyclopentane

Cat. No.: B13154337
M. Wt: 160.68 g/mol
InChI Key: MFNZJCVDKBQXMS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-propylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-propylcyclopentane typically involves the chloromethylation of 1-propylcyclopentane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also a consideration to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-propylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., water, ethanol), mild temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, moderate temperatures.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert solvents (e.g., ether, THF), low temperatures.

Major Products Formed:

    Substitution: Alcohols, amines.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-propylcyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-propylcyclopentane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction can lead to changes in cellular processes and pathways, influencing biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-1-propylcyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-(chloromethyl)-1-propylcyclopentane

InChI

InChI=1S/C9H17Cl/c1-2-5-9(8-10)6-3-4-7-9/h2-8H2,1H3

InChI Key

MFNZJCVDKBQXMS-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCC1)CCl

Origin of Product

United States

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